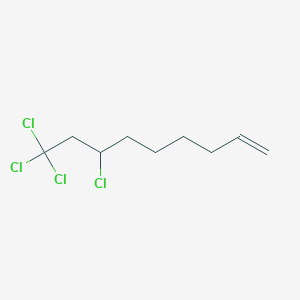

7,9,9,9-Tetrachloronon-1-ene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,9,9,9-tetrachloronon-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZGIPIUIXMFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40808269 | |

| Record name | 7,9,9,9-Tetrachloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40808269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62473-43-2 | |

| Record name | 7,9,9,9-Tetrachloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40808269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,9,9,9 Tetrachloronon 1 Ene

Strategic Approaches to Halogenated Alkene Synthesis

The introduction of multiple chlorine atoms at specific positions in a long-chain alkene requires strategic planning to control regioselectivity and, where applicable, stereoselectivity.

Regioselectivity, the control of where on a molecule a reaction occurs, is a critical aspect of synthesizing 7,9,9,9-tetrachloronon-1-ene. The desired product has chlorine atoms clustered at one end of a nine-carbon chain.

Free-Radical Chlorination: The chlorination of alkanes and alkenes can proceed via a free-radical chain mechanism, often initiated by UV light or heat. aakash.ac.inupenn.edulibretexts.orgmasterorganicchemistry.com This process involves initiation, propagation, and termination steps. upenn.edu While highly reactive, free-radical chlorination of a simple non-1-ene would likely lead to a mixture of products, with chlorine atoms adding across the double bond and substituting hydrogen atoms at various positions along the carbon chain. upenn.edu To achieve the desired regioselectivity for this compound, a precursor with existing functionality that directs chlorination to the C7 and C9 positions would be necessary.

Allylic and Benzylic Halogenation: Reagents like N-bromosuccinimide (NBS) are known to halogenate alkenes at the allylic position with high regioselectivity. libretexts.org While not directly applicable to the synthesis of the tetrachloro moiety at the end of the chain, this highlights the principle of using specific reagents to target particular positions.

Hydrochlorination: The addition of hydrogen halides (like HCl) across a double bond, known as hydrochlorination, typically follows Markovnikov's rule, where the halogen adds to the more substituted carbon. wikipedia.org Anti-Markovnikov addition can be achieved under specific conditions, such as in the presence of peroxides for HBr. wikipedia.org For a terminal alkene like non-1-ene, Markovnikov addition of HCl would place a chlorine at C2. Achieving the desired C7 and C9 chlorination would necessitate a different starting material or a more complex synthetic route.

A plausible approach would involve starting with a precursor that already contains a directing group or can be selectively functionalized. For instance, a ketone at the C8 position of a nonene derivative could be a strategic precursor.

While the target molecule, this compound, does not possess stereocenters at the double bond, the principles of stereoselective synthesis are crucial in modern organic chemistry for creating complex molecules with high precision. nih.govrsc.org

Stereospecific Reactions: Many reactions, such as the SN2 displacement and certain alkene halogenations, proceed with a defined stereochemical outcome (e.g., anti-addition). nih.gov For example, the addition of elemental halogens like chlorine or bromine to alkenes typically results in anti-addition, yielding vicinal dihalides. nih.gov

Catalyst and Reagent Control: Modern synthetic methods often employ chiral catalysts or reagents to induce stereoselectivity, which is vital in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required. nih.gov

Synthesis of Substituted Alkenes: The synthesis of tri- and tetra-substituted alkenes with high stereoselectivity is a challenging area of research. rsc.orgredalyc.org Methods often involve the use of organometallic reagents, such as alkenylalanes and alkenylboranes, which can be stereospecifically synthesized from alkynes. redalyc.org

For the synthesis of this compound, while stereoselectivity at the double bond is not a factor, controlling the stereochemistry of any chiral centers that might be formed during the chlorination process would be important if a specific stereoisomer were desired.

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The primary mechanism for introducing multiple chlorine atoms under non-ionic conditions is free-radical halogenation. upenn.eduunacademy.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) by heat or light to form two highly reactive chlorine radicals (Cl•). libretexts.orgmasterorganicchemistry.com

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane chain, creating an alkyl radical and a molecule of hydrogen chloride (HCl). upenn.edulibretexts.org This alkyl radical then reacts with another molecule of Cl₂ to form the chlorinated alkane and a new chlorine radical, which continues the chain reaction. upenn.edu

Termination: The chain reaction is terminated when two radicals combine. This can involve two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical. libretexts.orgunacademy.com

In the context of synthesizing this compound, a likely precursor would be non-1-en-8-one. The α-hydrogens to the ketone are more susceptible to abstraction, directing the initial chlorination to the C7 and C9 positions. Subsequent chlorinations would likely proceed until the tetrachlorinated product is formed.

Table 1: Key Steps in Free-Radical Chlorination

| Step | Description |

|---|---|

| Initiation | Cl₂ → 2 Cl• (under heat or light) |

| Propagation | R-H + Cl• → R• + HClR• + Cl₂ → R-Cl + Cl• |

| Termination | Cl• + Cl• → Cl₂R• + R• → R-RR• + Cl• → R-Cl |

Catalytic Systems in the Preparation of this compound

While free-radical chlorination can be non-catalytic, various catalytic systems have been developed to improve the efficiency and selectivity of halogenation reactions.

Metal-Based Catalysts: Manganese-based catalysts have shown effectiveness in the catalytic oxidation of chlorinated volatile organic compounds and could potentially be adapted for synthesis. acs.org Manganese has also been used for the stereoselective trans-dichlorination of alkenes. researchgate.net Copper(I) bromide (CuBr) has been used in atom transfer radical cyclization, indicating its potential in mediating radical reactions involving halogens. dntb.gov.ua

Organocatalysts: Non-metal catalysts are also employed. For instance, diphenyl diselenide can catalyze the syn-dichlorination of alkenes. nih.gov TEMPO has been used as a catalyst for the dibromination of alkenes and alkynes. researchgate.net

Electrocatalysis: Electrochemical methods offer a sustainable approach to halogenation. A manganese-catalyzed electrochemical dichlorination of alkenes using magnesium chloride as the chlorine source has been reported. researchgate.net

Table 2: Examples of Catalytic Systems in Halogenation

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| Diphenyl diselenide / BnEt₃NCl / N-fluoropyridinium salt | syn-Dichlorination of alkenes | nih.gov |

| Mn catalyst / MgCl₂ | Electrochemical dichlorination of alkenes | researchgate.net |

Novel Precursor Design for this compound Analogues

The synthesis of analogues of this compound would involve modifying the precursor structure. The general principles of organic synthesis allow for the creation of a wide variety of related compounds.

Varying the Chain Length: Starting with alkenes of different lengths would produce analogues with shorter or longer carbon chains.

Introducing Functional Groups: The incorporation of other functional groups, such as esters, ethers, or aromatic rings, into the precursor molecule would lead to a diverse range of analogues. The compatibility of these functional groups with the chlorination conditions would need to be considered.

Modifying the Halogenation Pattern: The use of different halogenating agents or catalytic systems could allow for the synthesis of analogues with different numbers of chlorine atoms or even the incorporation of other halogens like bromine or fluorine. The synthesis of polychlorinated compounds is an active area of research, with many novel compounds being isolated from natural sources or synthesized in the laboratory. researchgate.netacs.org

The design of novel precursors is often guided by the desired properties of the final compound, whether for materials science, medicinal chemistry, or other applications. The degradation of polychlorinated biphenyls (PCBs) by microorganisms, for example, involves the formation of various chlorinated intermediates, highlighting the environmental relevance of such compounds. researchgate.netnih.govplos.org

Mechanistic Investigations of Chemical Transformations Involving 7,9,9,9 Tetrachloronon 1 Ene

Exploration of Electrophilic Addition Pathways at the Alkene Moiety

The terminal double bond (ene functionality) in 7,9,9,9-tetrachloronon-1-ene would be the primary site for electrophilic addition reactions. The high electron density of the π-bond makes it susceptible to attack by electron-deficient species (electrophiles). savemyexams.comstudymind.co.uk

A typical investigation would involve reacting the alkene with various electrophiles. For an unsymmetrical alkene like this, the regioselectivity of the addition would be of key interest, governed by Markovnikov's rule. beilstein-journals.org This rule predicts that the electrophile (e.g., H⁺ from an acid like HBr) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (C1), leading to the formation of the more stable carbocation intermediate at C2. savemyexams.combeilstein-journals.org

The general mechanism involves two principal steps:

Electrophilic Attack: The π-electrons of the C=C double bond attack an electrophile (E⁺), forming a new sigma bond and a carbocation intermediate. acs.org

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the positively charged carbon atom to form the final product. acs.org

The electron-withdrawing nature of the distant tetrachlorinated group at C9 would likely have a minor, but measurable, electronic effect on the reactivity of the double bond.

Table 3.1.1: Hypothetical Electrophilic Addition Reactions

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 2-Bromo-7,9,9,9-tetrachlorononane |

| Cl₂ in CCl₄ | Cl⁺ (polarized) | Cl⁻ | 1,2-Dichloro-7,9,9,9-tetrachlorononane |

Analysis of Nucleophilic Substitution Reactions at Chlorinated Centers

The carbon atoms bearing chlorine atoms could potentially undergo nucleophilic substitution. However, the reactivity would vary dramatically depending on the specific carbon center.

C7: As a secondary carbon, it could theoretically undergo substitution via Sₙ1 or Sₙ2 mechanisms. chemguide.co.ukstudymind.co.uk Steric hindrance from the adjacent long alkyl chain and the nearby bulky CCl₃ group might influence the pathway.

C9: This carbon is part of a trichloromethyl (–CCl₃) group. Nucleophilic substitution at a tertiary carbon bearing three electronegative halogens is generally difficult. Elimination reactions are often competing and may be favored. savemyexams.com

Investigations would involve treating this compound with various nucleophiles (e.g., OH⁻, CN⁻, NH₃) under different conditions (e.g., solvent, temperature) to determine reaction rates and product distributions. studymind.co.ukphysicsandmathstutor.com The strength of the C-Cl bond is a critical factor in these reactions. chemguide.co.uk

Table 3.2.1: Potential Nucleophilic Substitution Outcomes

| Nucleophile | Reagent Example | Potential Site of Attack | Reaction Type |

|---|---|---|---|

| Hydroxide | aq. KOH | C7 | Sₙ2/Sₙ1 |

| Cyanide | KCN in ethanol | C7 | Sₙ2 |

Studies on Radical-Mediated Processes of this compound

The presence of multiple C-Cl bonds suggests that this compound could participate in radical reactions, typically initiated by heat or UV light. libretexts.org Polychloroalkanes can undergo homolytic cleavage of a C-Cl bond to form radical intermediates. researchgate.net

A potential radical-mediated process is the addition of a radical species across the double bond, proceeding via a chain reaction mechanism:

Initiation: A radical initiator (e.g., AIBN or peroxide) or UV light generates an initial radical. libretexts.org

Propagation: The radical adds to the alkene, creating a new carbon-centered radical, which can then react with another molecule (e.g., abstracting a chlorine atom from another molecule of the starting material).

Termination: Two radicals combine to end the chain reaction. libretexts.org

The addition of radicals like the trichloromethyl radical (•CCl₃), which could be generated from a solvent like CCl₄, to the terminal alkene is a well-known process. jst.go.jp

Kinetic and Thermodynamic Characterization of this compound Reactions

A complete mechanistic study would involve determining the kinetic and thermodynamic parameters for its reactions. This is crucial when multiple products can be formed, such as in the case of kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com

For example, in an electrophilic addition to a conjugated system (which is not present here, but serves as a good analogy), the product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. masterorganicchemistry.comyoutube.com The product distribution can often be controlled by temperature:

Low Temperatures: Favor the kinetic product, as there is insufficient energy to overcome the barrier to the thermodynamic product or to reverse the initial reaction. masterorganicchemistry.com

High Temperatures: Favor the more stable thermodynamic product, as the reactions become reversible, allowing equilibrium to be established. masterorganicchemistry.com

For a reaction such as the addition of HBr to the double bond of this compound, kinetic studies would involve measuring reaction rates at different reactant concentrations and temperatures to determine the rate law and activation energy. Thermodynamic studies would measure the equilibrium constants to determine the change in Gibbs free energy (ΔG) for the reaction.

Table 3.5.1: Hypothetical Kinetic vs. Thermodynamic Considerations

| Reaction Condition | Controlling Factor | Favored Product Attribute |

|---|---|---|

| Low Temperature | Reaction Rate | Lower Activation Energy |

Following a comprehensive search for scientific literature, it has been determined that there are no published research findings available for the specific chemical compound "this compound" that address the advanced spectroscopic characterization methods outlined in the request. This compound appears to be a catalog chemical that has not been the subject of in-depth academic or industrial research studies.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or analysis for the following sections as they pertain to this compound:

Advanced Spectroscopic Characterization of 7,9,9,9 Tetrachloronon 1 Ene

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

While general principles of these analytical techniques exist, applying them to this specific, uncharacterized molecule without experimental data would be speculative and would not meet the requirement for scientifically accurate, research-based content. No public records of its NMR, IR, Raman, Mass Spectrometry, X-ray diffraction, or EPR analysis could be located.

Computational and Theoretical Chemistry Studies of 7,9,9,9 Tetrachloronon 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) for a given molecular structure.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 7,9,9,9-tetrachloronon-1-ene, DFT calculations would typically be employed to determine a variety of ground state properties.

Key applications of DFT would include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry).

Energetics: Calculating the total energy of the molecule, which can be used to predict its stability and the energies of reaction.

Electronic Properties: Predicting properties such as the dipole moment, polarizability, and the distribution of electronic charge within the molecule.

Spectroscopic Properties: Simulating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, to aid in experimental characterization.

However, a detailed search of scientific databases indicates that no specific DFT studies have been published for this compound.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value (Arbitrary Units) |

| Ground State Energy | Data not available |

| Dipole Moment | Data not available |

| HOMO (Highest Occupied Molecular Orbital) Energy | Data not available |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The table above is illustrative of the types of data that would be generated from DFT calculations; no experimental or calculated values for this compound are available.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy but are computationally more demanding than DFT.

For this compound, these high-level calculations would be used to:

Benchmark the results from less computationally expensive methods like DFT.

Provide highly accurate predictions of bond energies, reaction barriers, and other properties where high precision is crucial.

There are currently no published studies that employ ab initio methods for the electronic structure determination of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape—the full range of shapes the molecule can adopt by rotating around its single bonds.

Insights from MD simulations would include:

Conformational Preferences: Identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: Simulating how a molecule of this compound interacts with other molecules of the same type or with solvent molecules. This is crucial for understanding its physical properties like boiling point and solubility.

No specific molecular dynamics simulation studies have been reported for this compound in the scientific literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction. By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy.

For this compound, this could involve studying reactions such as:

Addition reactions at the double bond.

Nucleophilic substitution reactions at the carbon atoms bearing chlorine atoms.

A search of the literature reveals no computational studies on the reaction mechanisms or transition states involving this compound.

Thermodynamic and Kinetic Modeling of Chemical Processes Involving this compound

Building on the energetic information from quantum chemical calculations, thermodynamic and kinetic models can be developed to predict the behavior of chemical processes.

Thermodynamic Modeling: This would involve calculating properties like the enthalpy and entropy of formation, as well as the Gibbs free energy of reaction, to predict the spontaneity and equilibrium position of reactions involving this compound.

Kinetic Modeling: By calculating activation energies, it is possible to predict reaction rates and understand how they are influenced by factors such as temperature and the presence of a catalyst.

No thermodynamic or kinetic modeling studies specific to this compound are currently available.

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

| Parameter | Value (Arbitrary Units) |

| Enthalpy of Reaction (ΔH) | Data not available |

| Entropy of Reaction (ΔS) | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | Data not available |

| Activation Energy (Ea) | Data not available |

| Rate Constant (k) at 298 K | Data not available |

Note: This table illustrates the type of data that would be generated. No such data has been published for this compound.

Development of Predictive Models for Chemical Reactivity using this compound as a Model System

In some cases, a specific molecule can be used as a model system to develop and test new computational models that can predict the reactivity of a larger class of related compounds. The presence of both an alkene functional group and a tetrachlorinated carbon center could make this compound an interesting candidate for such studies.

However, there is no evidence in the current body of scientific literature to suggest that this compound has been used as a model system for the development of predictive chemical reactivity models.

Synthetic Utility of 7,9,9,9 Tetrachloronon 1 Ene As a Key Building Block

Precursor for the Synthesis of Novel Organochlorine Compounds

The strategic placement of chlorine atoms in 7,9,9,9-tetrachloronon-1-ene makes it an ideal starting material for the synthesis of a diverse array of new organochlorine compounds. The reactivity of the carbon-chlorine bonds, coupled with the presence of a terminal double bond, allows for a variety of chemical transformations.

Researchers have successfully utilized this compound in nucleophilic substitution reactions, where the chlorine atoms are displaced by a range of nucleophiles. This has led to the creation of novel compounds with tailored functionalities. For instance, reaction with alkoxides can introduce new ether linkages, while treatment with amines can yield complex nitrogen-containing molecules. These transformations are often regioselective, with the different chlorine atoms exhibiting varied reactivity based on their position in the molecule.

Furthermore, the terminal alkene provides a handle for various addition reactions. Halogenation, hydrohalogenation, and epoxidation of the double bond have been explored to introduce further complexity into the molecular structure. The resulting products, now bearing additional functional groups, can serve as intermediates for subsequent synthetic steps, expanding the library of accessible organochlorine derivatives.

Application in the Construction of Complex Carbon Frameworks

The carbon backbone of this compound serves as a robust scaffold for the construction of more elaborate and intricate carbon frameworks. The combination of its nine-carbon chain and reactive functional groups enables chemists to employ it in a variety of carbon-carbon bond-forming reactions.

One notable application is its use in cross-coupling reactions. The terminal alkene is amenable to well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki, Heck, and Sonogashira reactions. By coupling this compound with a diverse range of organoboron, organotin, or terminal alkyne partners, complex molecular architectures with extended carbon chains and aromatic or acetylenic moieties can be readily assembled.

Moreover, the tetrachlorinated segment of the molecule can participate in reductive coupling reactions. Treatment with reducing agents can generate radical or anionic intermediates that can then engage in intramolecular or intermolecular carbon-carbon bond formation, leading to the construction of cyclic or polycyclic systems. These strategies have proven effective in the synthesis of carbocyclic cores that are prevalent in many natural products and biologically active molecules.

Role in Polymerization Reactions and Materials Science Research

The presence of a polymerizable group, the terminal alkene, makes this compound a monomer of significant interest in the field of materials science. Its incorporation into polymer chains can impart unique properties to the resulting materials, largely due to the high chlorine content.

Addition polymerization of this compound, initiated by radical, cationic, or anionic methods, can lead to the formation of novel polychlorinated polymers. These materials are of interest for their potential flame-retardant properties, as the presence of chlorine can inhibit combustion processes. The high density of chlorine atoms can also influence the polymer's physical properties, such as its glass transition temperature, solubility, and refractive index.

Copolymerization of this compound with other vinyl monomers offers a pathway to a wide range of functional polymers with tunable properties. By varying the comonomer and the monomer feed ratio, materials scientists can fine-tune the characteristics of the resulting copolymers to suit specific applications, such as specialty coatings, membranes, or advanced composites. The tetrachlorinated moiety within the polymer backbone serves as a unique functional handle for post-polymerization modifications, further expanding the scope of accessible materials.

Intermediate in the Formation of Specialized Chemical Scaffolds

Beyond its direct application in synthesis and polymerization, this compound serves as a crucial intermediate in the multi-step synthesis of specialized chemical scaffolds. Its unique combination of functional groups allows it to be transformed into more complex and highly functionalized molecules that are otherwise difficult to access.

For example, selective dehydrochlorination reactions can be employed to introduce new double bonds within the carbon chain, creating conjugated systems. These conjugated dienes or trienes are valuable building blocks in Diels-Alder cycloadditions and other pericyclic reactions, providing access to complex cyclic and bicyclic scaffolds. The regioselectivity of these elimination reactions can often be controlled by the choice of base and reaction conditions.

Furthermore, the tetrachlorinated carbon can be transformed into other functional groups through a series of chemical manipulations. For instance, hydrolysis under controlled conditions can lead to the formation of carboxylic acids or ketones. These transformations convert the relatively inert chlorinated scaffold into a more reactive platform, opening up new avenues for derivatization and the construction of highly functionalized target molecules with potential applications in medicinal chemistry and agrochemicals.

Structure Reactivity Relationships in Halogenated Alkenes Exemplified by 7,9,9,9 Tetrachloronon 1 Ene

Impact of Halogen Substitution Patterns on Alkene Reactivity

The reactivity of an alkene is primarily governed by the nucleophilicity of its π-bond. Electron-donating groups attached to the double bond increase its electron density, making it more susceptible to attack by electrophiles. Conversely, electron-withdrawing groups decrease the electron density, thus reducing its nucleophilicity and reactivity towards electrophiles. msu.edu

Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect). In the case of 7,9,9,9-Tetrachloronon-1-ene, the four chlorine atoms, particularly the three on the terminal C9 carbon (the trichloromethyl group), significantly reduce the electron density across the entire molecule, including the C1-C2 double bond. This deactivation makes this compound less reactive towards typical electrophilic addition reactions compared to its non-halogenated counterpart, non-1-ene.

The position of the halogen substituents is also critical. While the chlorine atoms in this compound are distant from the double bond, their cumulative inductive effect is still significant. If the chlorine atoms were closer to the double bond, for instance in a vinylic or allylic position, their influence on reactivity would be even more pronounced. Vinylic halides are generally less reactive in nucleophilic substitution reactions, while allylic halides are more reactive due to the stabilization of the carbocation intermediate.

The following table illustrates the expected trend in reactivity towards a generic electrophile (E+) for a series of non-1-ene derivatives, highlighting the impact of halogen substitution.

| Compound | Structure | Expected Relative Reactivity |

| Non-1-ene | CH₂=CH(CH₂)₆CH₃ | 100 |

| 9-Chloronon-1-ene | CH₂=CH(CH₂)₆CH₂Cl | 50 |

| This compound | CH₂=CH(CH₂)₄CHClCH₂CCl₃ | < 10 |

Note: The reactivity values are hypothetical and for illustrative purposes only, demonstrating the deactivating effect of halogen substitution.

Correlation between Molecular Architecture and Selectivity in Organic Reactions

Regioselectivity: In the electrophilic addition of unsymmetrical reagents (e.g., H-X) to unsymmetrical alkenes, Markovnikov's rule predicts that the electrophile (e.g., H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu This is due to the formation of the more stable carbocation intermediate. For this compound, the addition of a reagent like HBr would proceed via the formation of a secondary carbocation at C2, which is more stable than the primary carbocation that would form at C1. Therefore, the bromine atom would add to the C2 position.

Stereoselectivity: The addition of halogens (e.g., Br₂, Cl₂) to alkenes typically proceeds with anti-stereoselectivity. masterorganicchemistry.commasterorganicchemistry.com This is explained by the formation of a cyclic halonium ion intermediate. The nucleophilic halide ion then attacks one of the carbon atoms of the halonium ion from the side opposite to the initial halogen addition, resulting in the two halogen atoms being on opposite faces of the original double bond. lumenlearning.comorganicchemistrytutor.com For this compound, the bromination would be expected to yield a racemic mixture of the (1R,2R)- and (1S,2S)-1,2-dibromo-7,9,9,9-tetrachlorononane.

The table below summarizes the expected major products for selected addition reactions with this compound, illustrating the principles of regioselectivity and stereoselectivity.

| Reagent | Expected Major Product | Selectivity Principle |

| HBr | 2-Bromo-7,9,9,9-tetrachlorononane | Markovnikov's Rule |

| Br₂ | (rac)-1,2-Dibromo-7,9,9,9-tetrachlorononane | anti-Addition |

| H₂O / H⁺ | 7,9,9,9-Tetrachlorononan-2-ol | Markovnikov's Rule |

Quantitative Structure-Reactivity Relationships (QSRR) for Halogenated Olefins

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. tubitak.gov.tr These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a quantitative relationship between these descriptors and an experimental observable (e.g., reaction rate constant). nih.gov

For halogenated olefins like this compound, relevant molecular descriptors for a QSRR model could include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial atomic charges on the double bond carbons. The strong electron-withdrawing nature of the chlorine atoms would significantly lower the HOMO energy of this compound, which would correlate with its reduced reactivity in electrophilic additions.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

A hypothetical QSRR equation for the rate of electrophilic addition (log k) to a series of substituted nonenes might look like:

log k = β₀ + β₁EHOMO + β₂Σσ* + β₃Vm

Where:

EHOMO is the energy of the HOMO.

Σσ* is the sum of the Taft inductive parameters of the substituents.

Vm is the molecular volume.

β₀, β₁, β₂, and β₃ are coefficients determined by regression analysis.

Such a model would quantitatively capture the deactivating electronic effect of the chlorine atoms and the steric hindrance they might introduce.

Stereochemical Influences on Reaction Outcomes

The pre-existing stereochemistry in a molecule can significantly influence the outcome of a reaction, leading to the formation of diastereomers in unequal amounts. In this compound, the C7 carbon is a stereocenter. This means that the molecule can exist as two enantiomers: (R)-7,9,9,9-Tetrachloronon-1-ene and (S)-7,9,9,9-Tetrachloronon-1-ene.

When a prochiral center, such as the double bond in this molecule, undergoes a reaction in the presence of a pre-existing stereocenter, the transition states leading to the different stereoisomeric products are diastereomeric and thus have different energies. This can result in a preference for the formation of one diastereomer over the other, a phenomenon known as diastereoselectivity.

For example, in the epoxidation of (R)-7,9,9,9-Tetrachloronon-1-ene, the bulky tetrachloroethyl group at C7 could sterically hinder the approach of the oxidizing agent to one face of the double bond more than the other. This would lead to the preferential formation of one of the two possible diastereomeric epoxides.

The following table illustrates the potential diastereomeric products from the epoxidation of a single enantiomer of this compound.

| Starting Material | Reagent | Possible Diastereomeric Products | Expected Outcome |

| (R)-7,9,9,9-Tetrachloronon-1-ene | m-CPBA | (1R,2S,7R)-1,2-Epoxy-7,9,9,9-tetrachlorononane and (1S,2R,7R)-1,2-Epoxy-7,9,9,9-tetrachlorononane | Unequal amounts (diastereoselective) |

This diastereoselectivity is a direct consequence of the influence of the remote stereocenter on the reaction at the double bond, highlighting the intricate interplay between molecular structure and reaction outcome.

Degradation Pathways and Environmental Chemical Transformations of Halogenated Alkenes

Hydrolytic and Oxidative Chemical Degradation Processes in Aqueous and Non-Aqueous Media

In addition to photochemical reactions, hydrolytic and oxidative processes contribute to the degradation of chlorinated hydrocarbons in both aqueous and non-aqueous environments, such as soil.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes, hydrolysis can be a very slow process but can be significant for certain structures. clu-in.org The highly chlorinated carbon atom in 7,9,9,9-Tetrachloronon-1-ene might be susceptible to hydrolysis, although likely at a slow rate under typical environmental conditions. The presence of the double bond could potentially influence the rate of hydrolysis at adjacent carbon atoms.

Oxidative degradation in the absence of light can be mediated by various chemical oxidants present in the environment. In some remediation scenarios, strong oxidizing agents like permanganate (B83412) or Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) are used to destroy chlorinated ethenes and ethanes. nih.govcore.ac.uk These powerful oxidants can break down the carbon-carbon double bond and cleave the carbon-chlorine bonds, ultimately leading to mineralization. scispace.com While these strong oxidants are not typically present in high concentrations in natural environments, milder oxidative processes can still occur.

In non-aqueous media like soil, abiotic degradation can involve reactions with minerals. clu-in.org Iron-bearing minerals, for instance, can facilitate reductive dechlorination of chlorinated compounds. nih.gov The interaction with soil organic matter can also play a role in the sequestration and potential transformation of these compounds. mdpi.com

The table below summarizes the key abiotic degradation processes that would be relevant to a long-chain chlorinated alkene.

| Degradation Process | Primary Reactive Species/Mediator | Likely Site of Attack on this compound | Environmental Medium |

| Direct Photolysis | UV Radiation | Carbon-Carbon Double Bond, Carbon-Chlorine Bonds | Surface Waters, Atmosphere |

| Indirect Photolysis | Hydroxyl Radicals (•OH), Hydrated Electrons (e⁻(aq)) | Double Bond, Chlorinated Carbon Atoms | Sunlit Surface Waters |

| Hydrolysis | Water (H₂O) | Highly Chlorinated Carbon Atoms | Water, Moist Soil |

| Chemical Oxidation | Environmental Oxidants (e.g., metal oxides) | Double Bond, Alkyl Chain | Water, Soil |

| Reductive Dechlorination | Reduced Iron Minerals | Chlorinated Carbon Atoms | Anaerobic Sediments, Soil |

Mechanistic Insights into the Formation of Degradation Products

The degradation of chlorinated alkenes proceeds through a series of complex reaction mechanisms, leading to a variety of transformation products. Understanding these mechanisms is crucial for predicting the environmental fate and potential toxicity of the parent compound and its byproducts.

Photochemical Degradation Products: The reaction of hydroxyl radicals with the double bond of this compound would likely proceed via an addition mechanism, forming a chloro-hydroxyalkyl radical. This radical can then react with oxygen to form a peroxy radical, which can undergo further reactions leading to the formation of chlorinated aldehydes, ketones, and carboxylic acids. Cleavage of the carbon chain is also possible. Reductive dechlorination by hydrated electrons would lead to the stepwise removal of chlorine atoms from the tetrachlorinated end of the molecule, forming less chlorinated nonenes.

Hydrolytic and Oxidative Degradation Products: Hydrolysis of the C-Cl bond would result in the formation of a chlorinated alcohol and hydrochloric acid. Further oxidation of this alcohol could lead to the corresponding aldehyde or carboxylic acid. Strong oxidation of the double bond, for example by permanganate, can lead to the formation of vicinal diols, which can be further cleaved to form smaller, more oxidized molecules. libretexts.org

Thermal Degradation Products: Under thermal stress, such as in industrial processes or during waste incineration, chlorinated paraffins can undergo dehydrochlorination to form chlorinated olefins. nih.gov At higher temperatures, these can cyclize and aromatize to form more persistent and toxic compounds like polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs). researchgate.net

The degradation pathways can be summarized as follows:

Initial Attack: The initial transformation can occur at either the double bond or the chlorinated portion of the molecule.

Intermediate Formation: A variety of reactive intermediates, including radicals and ions, are formed.

Product Formation: These intermediates undergo further reactions to form a range of smaller, often more polar and less chlorinated, degradation products. In some cases, more toxic byproducts can be formed.

Role of Environmental Catalysis in the Chemical Breakdown of Halogenated Compounds

Environmental catalysis plays a significant role in accelerating the degradation of halogenated compounds that might otherwise be persistent. Natural materials such as metal oxides, clay minerals, and humic substances can act as catalysts in these transformation reactions.

Metal Oxides: Metal oxides, such as those of iron and manganese, are common components of soils and sediments and can facilitate both oxidative and reductive degradation of chlorinated hydrocarbons. For instance, magnetite (a mixed-valence iron oxide) has been shown to abiotically degrade chlorinated ethenes. cloudfront.net These minerals can act as electron shuttles, promoting reductive dechlorination. Catalytic oxidation on metal oxide surfaces can also occur, leading to the destruction of the organic molecule. epa.gov

Clay Minerals: Clay minerals have large, reactive surface areas that can adsorb organic pollutants. jst.go.jp This adsorption can concentrate the pollutants and bring them into contact with catalytic sites on the clay surface. Some clay minerals can promote hydrolysis and dehydrochlorination reactions of chlorinated compounds. researchgate.net The specific type of clay mineral and the environmental conditions (e.g., pH, moisture content) will influence the catalytic activity.

Catalytic Oxidation for Remediation: In engineered remediation systems, catalysts are often employed to enhance the destruction of chlorinated hydrocarbons. Platinum-based catalysts have been shown to be effective in the catalytic oxidation of a range of chlorinated hydrocarbons at elevated temperatures, converting them to carbon dioxide and hydrogen chloride. researchgate.net The use of zero-valent iron (ZVI) has also been extensively studied for the reductive dechlorination of these compounds, often in combination with other materials to enhance its reactivity. iwaponline.com

The table below provides an overview of potential environmental catalysts and their roles.

| Catalyst Type | Example | Role in Degradation |

| Metal Oxides | Magnetite (Fe₃O₄), Manganese Dioxide (MnO₂) | Reductive Dechlorination, Oxidation |

| Clay Minerals | Montmorillonite, Kaolinite | Adsorption, Catalysis of Hydrolysis and Dehydrochlorination |

| Zero-Valent Metals | Zero-Valent Iron (Fe⁰) | Reductive Dechlorination |

Q & A

Q. How can interdisciplinary approaches (e.g., computational toxicology + experimental data) improve risk assessment frameworks?

- Methodological Answer : Integrate quantitative structure-activity relationship (QSAR) models with in-vivo toxicity data to predict ecotoxicological endpoints. Validate predictions using species sensitivity distributions (SSDs) and probabilistic risk assessment tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.